molecular formula C19H16N4O2S B10975814 3-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-2-sulfanylquinazolin-4(3H)-one

3-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-2-sulfanylquinazolin-4(3H)-one

Cat. No.: B10975814
M. Wt: 364.4 g/mol
InChI Key: KMFXVZRYCROYMD-UHFFFAOYSA-N
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Description

3-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core, a pyrazole ring, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzaldehyde with 1H-pyrazole-4-carboxylic acid, followed by cyclization and thiolation reactions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA) or triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halides, organometallic compounds

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives.

Scientific Research Applications

3-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases due to its unique structural features and biological activities.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 3-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • 4(3H)-Quinazolinone derivatives

Uniqueness

Compared to similar compounds, 3-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE stands out due to its unique combination of a quinazolinone core, a pyrazole ring, and a methoxybenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H16N4O2S

Molecular Weight

364.4 g/mol

IUPAC Name

3-[1-[(3-methoxyphenyl)methyl]pyrazol-4-yl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C19H16N4O2S/c1-25-15-6-4-5-13(9-15)11-22-12-14(10-20-22)23-18(24)16-7-2-3-8-17(16)21-19(23)26/h2-10,12H,11H2,1H3,(H,21,26)

InChI Key

KMFXVZRYCROYMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C(C=N2)N3C(=O)C4=CC=CC=C4NC3=S

Origin of Product

United States

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